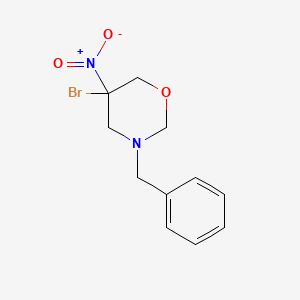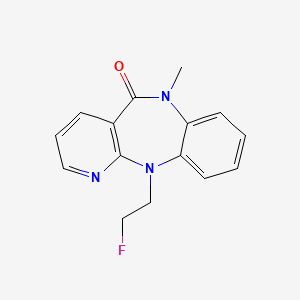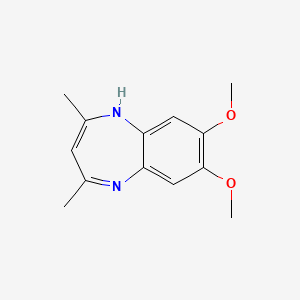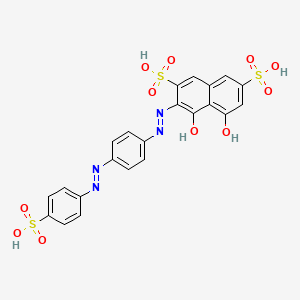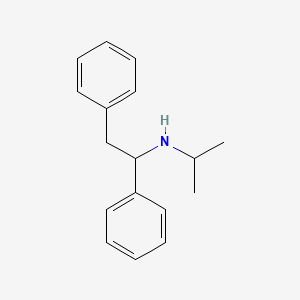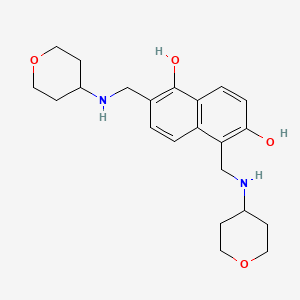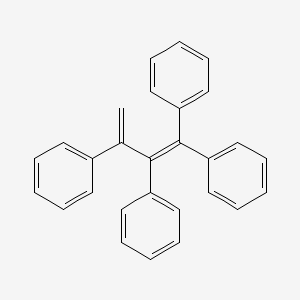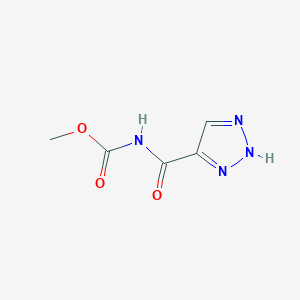
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol is a complex organic compound that features a variety of functional groups, including chloroethyl, methoxy, and oxido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol typically involves multiple steps, starting from simpler precursor molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the specific requirements of the compound’s intended use.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The chloroethyl groups can be reduced to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations.
Biology
In biological research, this compound might be used to study the effects of its functional groups on biological systems. It could serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine
In medicine, this compound could have potential applications as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other chloroethyl-containing molecules, methoxy-substituted compounds, or oxido-functionalized molecules. Examples include:
- (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol analogs with different substituents.
- Other chloroethylamines with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
29781-54-2 |
|---|---|
Fórmula molecular |
C10H19Cl2N2O5P |
Peso molecular |
349.14 g/mol |
Nombre IUPAC |
[2-[bis(2-chloroethyl)amino]-6-methoxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3,2]oxazaphosphol-4-yl]methanol |
InChI |
InChI=1S/C10H19Cl2N2O5P/c1-17-10-9-8(7(6-15)18-10)13-20(16,19-9)14(4-2-11)5-3-12/h7-10,15H,2-6H2,1H3,(H,13,16) |
Clave InChI |
UZIIQROSYBBMCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1C2C(C(O1)CO)NP(=O)(O2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


